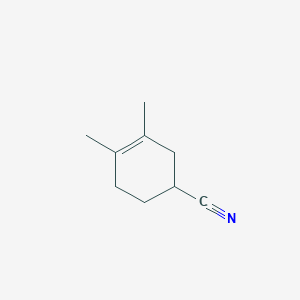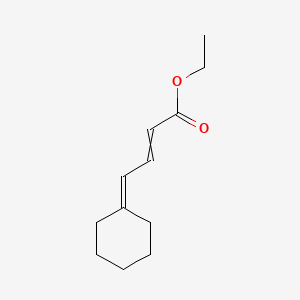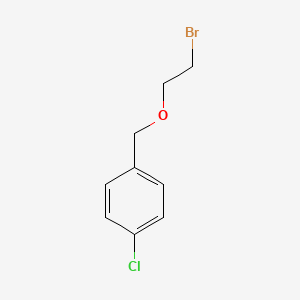
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one
Übersicht
Beschreibung
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one is an organic compound that belongs to the class of phenoxyphenoxy derivatives. This compound is characterized by the presence of two phenoxy groups, each substituted with dichlorophenyl and oxazolidinyl groups. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with a suitable base, such as sodium hydroxide, to form the sodium salt of 2,4-dichlorophenol. This intermediate is then reacted with 4-fluoronitrobenzene under nucleophilic aromatic substitution conditions to yield 4-(2,4-dichlorophenoxy)nitrobenzene.
Reduction of the Nitro Group: The nitro group in 4-(2,4-dichlorophenoxy)nitrobenzene is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-(2,4-dichlorophenoxy)aniline.
Formation of the Oxazolidinone Ring: The aniline derivative is then reacted with ethylene carbonate to form the oxazolidinone ring, yielding 2-[4-(2,4-dichlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various derivatives for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. It is used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. It is used in the formulation of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features, used as a precursor in the synthesis of high-performance polymers.
Bis(4-fluorophenyl)methanone: Another compound with structural similarities, used in various chemical and industrial applications.
Uniqueness
2-(4-(2,4-Dichlorophenoxy)phenoxy)-1-(isoxazolidin-2-yl)propan-1-one is unique due to the presence of both dichlorophenoxy and oxazolidinone groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
87757-16-2 |
|---|---|
Molekularformel |
C18H17Cl2NO4 |
Molekulargewicht |
382.2 g/mol |
IUPAC-Name |
2-[4-(2,4-dichlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C18H17Cl2NO4/c1-12(18(22)21-9-2-10-23-21)24-14-4-6-15(7-5-14)25-17-8-3-13(19)11-16(17)20/h3-8,11-12H,2,9-10H2,1H3 |
InChI-Schlüssel |
PRGZEOALGOHFJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCCO1)OC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Thieno[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B8601492.png)


![1,2,3,4-Tetrahydrobenzo[g]quinoline](/img/structure/B8601511.png)
![N-[1-(4-methoxyphenyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B8601512.png)



